Biotin-BS

Description

Properties

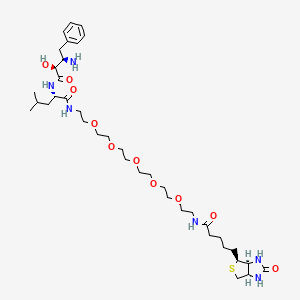

Molecular Formula |

C38H64N6O10S |

|---|---|

Molecular Weight |

797.0 g/mol |

IUPAC Name |

(2S)-N-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanamide |

InChI |

InChI=1S/C38H64N6O10S/c1-27(2)24-30(42-37(48)35(46)29(39)25-28-8-4-3-5-9-28)36(47)41-13-15-51-17-19-53-21-23-54-22-20-52-18-16-50-14-12-40-33(45)11-7-6-10-32-34-31(26-55-32)43-38(49)44-34/h3-5,8-9,27,29-32,34-35,46H,6-7,10-26,39H2,1-2H3,(H,40,45)(H,41,47)(H,42,48)(H2,43,44,49)/t29-,30+,31+,32+,34+,35+/m1/s1 |

InChI Key |

DNFUGMMXLDVIQL-JXKBJQKMSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)NC(=O)[C@H]([C@@H](CC3=CC=CC=C3)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)NC(=O)C(C(CC3=CC=CC=C3)N)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Derivatization Strategies for Biotin Bs

Stereoselective Synthesis of Biotin-BS Scaffolds and Analogs

The synthesis of this compound and its analogs involves careful control of stereochemistry, particularly concerning the biotin (B1667282) moiety, which possesses defined chiral centers. chemsrc.comwikipedia.orgcuhk.edu.cn Stereoselective synthetic routes for biotin have been developed, often starting from chiral precursors like L-cystine or L-arabinose, employing strategies such as intramolecular dipolar cycloaddition or catalytic asymmetric desymmetrization of meso anhydrides. These methods are essential for establishing the correct stereochemistry at the tetrahydrothiophene (B86538) and imidazolidone rings of the biotin core (Figure 1).

Figure 1: Core structure of Biotin showing chiral centers.

Functional Group-Specific this compound Conjugation Techniques

This compound, or derivatives thereof, can be functionalized with specific reactive groups to enable targeted conjugation to various biomolecules, such as proteins, nucleic acids, and carbohydrates, or to solid supports. This allows for the creation of molecular probes and immobilized systems utilizing the dual targeting capabilities of this compound.

Amine-Reactive this compound Reagents (e.g., NHS-esters)

Amine-reactive derivatives of this compound are commonly employed for conjugating to primary amines, such as the ε-amino groups of lysine (B10760008) residues in proteins or the N-terminus of polypeptides. fishersci.at N-Hydroxysuccinimide (NHS) esters and their water-soluble analog, sulfo-NHS esters, are widely used for this purpose. fishersci.atnih.gov The reaction involves the formation of a stable amide bond between the activated carboxyl group of the this compound derivative and the primary amine of the target molecule (Figure 2).

Figure 2: General reaction scheme for NHS ester reaction with a primary amine.

Sulfo-NHS esters are particularly useful for labeling cell surface proteins as their charge prevents them from crossing the cell membrane. The efficiency of NHS ester coupling is influenced by factors such as pH, temperature, and reaction time.

Sulfhydryl-Reactive this compound Modifications

Sulfhydryl-reactive derivatives of this compound enable conjugation to thiol groups, primarily found in cysteine residues within proteins. fishersci.at Common sulfhydryl-reactive groups include maleimides, iodoacetyls, and pyridyl disulfides. fishersci.atnih.gov Maleimides react with sulfhydryl groups to form stable thioether linkages, typically at slightly acidic to neutral pH (pH 6.5-7.5). Iodoacetyl groups also form thioether bonds but generally react at a slightly higher pH. fishersci.at Pyridyl disulfides react via disulfide exchange, forming a cleavable disulfide bond with the target molecule's sulfhydryl group. fishersci.at This allows for the release of the biotinylated molecule under reducing conditions.

Carboxyl- and Carbohydrate-Directed this compound Linkages

This compound derivatives can also be designed to target carboxyl groups or carbohydrate moieties on biomolecules. Carboxyl groups (e.g., on aspartic and glutamic acid residues or the C-terminus of proteins) can be coupled using carbodiimide (B86325) chemistry, typically involving reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). fishersci.at This reaction often requires the presence of N-hydroxysuccinimide (NHS) or sulfo-NHS to form a stable amide bond. fishersci.at

Carbohydrate moieties, particularly on glycoproteins or glycolipids, can be targeted after oxidation to generate reactive aldehyde or ketone groups. Hydrazide or alkoxyamine derivatives of this compound can then react with these carbonyl groups to form stable hydrazone or oxime linkages, respectively (Figure 3). fishersci.atnih.gov Periodate oxidation is a common method for generating aldehydes from vicinal diols in carbohydrates. fishersci.atnih.gov

Figure 3: Reaction scheme for hydrazide reaction with an aldehyde.

Photo-Reactive this compound Compounds for Non-Specific Labeling

Photo-reactive derivatives of this compound contain groups that, upon irradiation with ultraviolet (UV) light, become highly reactive and can insert non-specifically into nearby molecules. fishersci.atnih.gov This technique is valuable for labeling molecules that lack readily available functional groups for specific chemical conjugation. Common photoreactive groups include aryl azides and psoralens. fishersci.at Aryl azides generate highly reactive nitrenes upon photolysis, which can insert into C-H bonds or add to double bonds. Psoralens are particularly useful for labeling nucleic acids through intercalation and subsequent photochemically induced cycloaddition. Photo-reactive biotinylation reagents allow for labeling in diverse environments and can be used for studying molecular interactions by crosslinking. fishersci.at

Solid-Phase Synthesis of this compound-Tagged Molecular Probes

Solid-phase synthesis provides a powerful platform for the construction of complex molecular probes incorporating this compound. This approach involves the stepwise assembly of the probe molecule on an insoluble solid support, offering advantages in terms of purification and automation. figshare.com

In the context of this compound-tagged molecular probes, solid-phase synthesis can be utilized in several ways:

Synthesis of a carrier molecule on solid phase followed by this compound coupling: A peptide, oligonucleotide, or other molecular scaffold can be synthesized on a solid support using standard solid-phase protocols (e.g., Fmoc chemistry for peptides). figshare.com A reactive group is incorporated into the growing chain, which is then coupled with a suitably functionalized this compound derivative while still on the support. figshare.com

Incorporation of a this compound building block during solid-phase synthesis: If a derivative of this compound is synthesized with a functional group compatible with solid-phase chemistry (e.g., a phosphoramidite (B1245037) for oligonucleotide synthesis), it can be directly incorporated as a building block during the automated synthesis process.

Synthesis of linker or MeBS portion on solid phase: In some complex probe designs, parts of the linker or even the methyl-bestatin component might be synthesized on the solid phase before coupling to biotin or other parts of the probe.

Solid-phase synthesis facilitates the creation of libraries of this compound-tagged probes with variations in the linker, carrier molecule, or the this compound structure itself. The final cleavage from the resin yields the purified this compound-tagged molecular probe. figshare.com This methodology is particularly valuable for synthesizing biotinylated peptides and oligonucleotides used in affinity purification and detection applications. figshare.com

Modular Synthetic Routes for Tunable Linker Chemistry

Modular synthesis is a powerful approach for constructing complex molecules by assembling pre-fabricated building blocks. This strategy is highly relevant to the synthesis of this compound, allowing for independent synthesis and modification of the biotin and methyl bestatin (B1682670) components, as well as the intervening linker(s). nih.gov, uni.lu Modular routes facilitate the exploration and implementation of tunable linker chemistries. The linkers in this compound are crucial for connecting the biotin and MeBS ligands uni.lu and can influence the compound's solubility, flexibility, and interaction with biological targets. Research into biotinylation reagents often involves synthesizing linkers of varying lengths and compositions (e.g., containing PEG units for increased hydrophilicity) to optimize the accessibility and function of the biotin moiety. nih.gov, idrblab.net While specific modular routes for this compound synthesis are not detailed in the provided sources, the principles of coupling reactive intermediates of biotin and methyl bestatin through bifunctional linkers are fundamental to its construction.

Orthogonal Protection Strategies in this compound Synthesis

The synthesis of multi-functional molecules like this compound often requires the use of orthogonal protection strategies. This involves temporarily blocking reactive functional groups on the constituent molecules (biotin, methyl bestatin, and linker components) to prevent unwanted side reactions during coupling steps. Orthogonal protecting groups can be removed selectively under different chemical conditions without affecting other protected groups or the core structure of the molecule. fishersci.com, xcessbio.com For instance, if the synthesis involves amine or carboxyl groups on biotin or methyl bestatin, appropriate protecting groups would be employed to ensure controlled coupling through the desired sites. The complexity of this compound, with its distinct biotin and MeBS components, suggests that orthogonal protection is likely employed during the synthesis of its individual parts and their subsequent conjugation to ensure the integrity and correct assembly of the final molecule.

Enzymatic Biotinylation Methods for Site-Specific this compound Integration

Enzymatic biotinylation refers to the process of attaching biotin to a molecule, typically a protein, using an enzyme such as biotin ligase (e.g., BirA). This method offers high specificity, allowing for site-specific labeling at a defined amino acid residue, often within a recognition sequence like the AviTag.,, The provided search results primarily describe enzymatic methods for attaching biotin itself to proteins or peptides.,,, While this compound contains a biotin moiety, the available information does not detail specific enzymatic methods for the site-specific integration of the entire this compound conjugate molecule onto a target. Such an application would likely require an enzyme capable of recognizing and conjugating the larger this compound structure, which is not described in the provided sources focusing on standard enzymatic biotinylation with biotin.

Development of Cleavable and Reversible this compound Linkers for Research Applications

Cleavable and reversible linkers are valuable tools in biotinylation strategies, particularly for applications involving affinity purification. These linkers are incorporated between the biotin tag and the molecule of interest, allowing the release of the labeled molecule from streptavidin or avidin (B1170675) matrices under mild conditions, thus preserving the activity of the purified molecule.,, Various cleavable chemistries have been developed, including disulfide bonds (reducible with agents like dithiothreitol), acid-labile linkers, photocleavable linkers (cleaved by UV light), and fluoride-cleavable linkers.,,,

While this compound itself contains linkers connecting the biotin and MeBS components uni.lu, the provided information does not specify if these internal linkers are designed to be cleavable. However, the concept of cleavable linkers could be applied to this compound in research applications. If this compound is used to label another molecule (e.g., a protein or nanoparticle), a cleavable linker could be introduced between this compound and the labeled entity. This would enable the release of the labeled entity from a streptavidin-based capture system by cleaving the linker, without disrupting the this compound conjugate itself. The choice of cleavable linker would depend on the specific application and the lability of the molecules involved.

Strategies for this compound Functionalization of Macromolecules and Nanostructures

Biotinylated molecules are widely used to functionalize macromolecules and nanostructures, leveraging the high-affinity biotin-streptavidin interaction for targeted delivery, imaging, and immobilization.,,,, Given that this compound is a conjugate containing biotin uni.lu, it can potentially be used to functionalize various materials.

Molecular Recognition and Interaction Dynamics of Biotin Bs in Biochemical Systems

Fundamental Mechanisms of Biotin-BS High-Affinity Binding

The remarkably high affinity of biotin (B1667282) for streptavidin and avidin (B1170675), with dissociation constants (Kd) in the femtomolar range (10-14 to 10-15 M), is the result of a highly optimized and multifaceted binding mechanism. wikipedia.orgnih.govacs.org This tight binding is achieved through a combination of factors, including significant shape complementarity between the ligand and the protein's binding pocket, an extensive network of specific intermolecular interactions, and structural rearrangements that effectively trap the biotin molecule. nih.govbeta-sheet.org

Both streptavidin, a protein isolated from the bacterium Streptomyces avidinii, and avidin, found in the egg whites of birds, are tetrameric proteins, meaning they are composed of four identical subunits. beta-sheet.orgexcedr.comthermofisher.com Each subunit possesses a deep binding pocket that can accommodate one biotin molecule, allowing a single tetramer to bind four biotins. wikipedia.orgkenyon.edu

The stability of the biotin-streptavidin/avidin complex is underpinned by a dense network of non-covalent interactions. These forces, while individually weak, collectively create an exceptionally strong bond.

Hydrogen Bonding: An extensive and highly cooperative hydrogen-bonding network is critical to the interaction. nih.govresearchgate.net Key residues in streptavidin, including Asp-128, Asn-23, Ser-27, Ser-45, and Tyr-43, form multiple hydrogen bonds with the ureido ring and the valeric acid side chain of biotin. kenyon.edu The ureido group of biotin is particularly important, forming hydrogen bonds with residues from either side of the binding pocket. nih.gov Mutational studies have shown that disrupting even a single one of these hydrogen bonds, for instance with the D128A mutation, can significantly reduce binding affinity. nih.govnih.gov

Van der Waals Forces and Hydrophobic Interactions: The binding pocket is lined with several aromatic residues, particularly tryptophan (Trp). kenyon.edu In streptavidin, residues such as Trp-79, Trp-92, Trp-108, and a conserved Trp-120 from an adjacent subunit create a hydrophobic environment that accommodates the bicyclic ring system of biotin. kenyon.edubeta-sheet.org These interactions contribute significantly to the binding energy through favorable van der Waals contacts and the hydrophobic effect, which involves the release of ordered water molecules from the binding surfaces into the bulk solvent. nih.gov

The combination of this extensive hydrogen bond network and the snug fit within the hydrophobic pocket results in the near-irreversible binding characteristic of this system. beta-sheet.orgbibliotekanauki.pl

Quantitative Kinetic and Thermodynamic Analysis of this compound Binding

Quantitative analysis provides a deeper understanding of the forces and energy changes that drive the formation of the biotin-streptavidin/avidin complex. Techniques such as stopped-flow kinetics and isothermal titration calorimetry (ITC) have been instrumental in dissecting these parameters.

The strength of the biotin-streptavidin interaction is reflected in its extremely low dissociation constant (Kd).

Dissociation Constant (Kd): The Kd for the streptavidin-biotin interaction is on the order of 10-14 M, while the avidin-biotin interaction is even tighter, with a Kd of approximately 10-15 M. wikipedia.orgnih.govacs.org This makes it one of the strongest non-covalent interactions known. thermofisher.com

Association (On) Rate (kon): The binding process is very rapid. acs.org However, studies have shown that the association rate constant (kon) is typically in the range of 105 to 107 M-1s-1, which is slower than a purely diffusion-limited reaction. nih.govplos.org This suggests that conformational rearrangements, such as the closing of the flexible loop, may be a rate-limiting step in the binding process. nih.gov

Dissociation (Off) Rate (koff): The most remarkable feature of this interaction is its incredibly slow dissociation rate. The off-rate (koff) is extremely low, contributing to the complex's high stability. nih.gov Engineered mutants of streptavidin, such as traptavidin, have been developed with an even slower (10-fold lower) off-rate for biotin. wikipedia.org

| Parameter | Streptavidin-Biotin | Avidin-Biotin | Reference(s) |

| Dissociation Constant (Kd) | ~10-14 M | ~10-15 M | wikipedia.orgnih.govacs.org |

| Association Rate (kon) | 105 - 107 M-1s-1 | 7.0 x 107 M-1s-1 (pH 5) | nih.govplos.org |

| Dissociation Rate (koff) | ~10-6 s-1 | ~10-7 s-1 | researchgate.net |

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of key thermodynamic parameters. tainstruments.commalvernpanalytical.com

Studies on the streptavidin-biotin system have shown that the binding is a spontaneous process, indicated by a large negative Gibbs free energy change (ΔG). aimspress.com The binding is strongly exothermic, with a significant negative enthalpy change (ΔH). At 25°C, the ΔH for biotin binding to avidin is approximately -23.4 kcal/mol. nih.gov

The thermodynamics of the interaction are highly dependent on temperature. A key finding from these studies is a large negative change in heat capacity (ΔCp), calculated to be approximately -459.9 cal/mol·K for the streptavidin-biotin interaction. aimspress.com This large negative ΔCp is characteristic of binding events that involve the burial of a significant amount of nonpolar surface area, consistent with the hydrophobic interactions observed in the binding pocket. aimspress.com The temperature dependence also reveals a shift in the driving forces: at lower temperatures, the binding is primarily entropically driven (dominated by hydrophobic interactions), while at higher temperatures, it becomes enthalpically driven (dominated by polar interactions like hydrogen bonds). aimspress.comaimspress.com

| Thermodynamic Parameter | Value (Streptavidin-Biotin) | Value (Avidin-Biotin) | Conditions | Reference(s) |

| Enthalpy (ΔH) | -26 kcal/mol | -23.4 kcal/mol | 25°C | nih.govfigshare.com |

| Heat Capacity (ΔCp) | ~ -459.9 cal/mol·K | -461 cal/mol·K | 2-30°C | aimspress.comnih.gov |

| Stoichiometry (n) | ~1.0 (per subunit) | ~1.0 (per subunit) | 25°C | aimspress.com |

Structural Elucidation of this compound Complexes via Advanced Biophysical Techniques

High-resolution structural data from techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have been pivotal in visualizing the biotin-streptavidin interaction at the atomic level.

X-ray Crystallography: Crystal structures of streptavidin and avidin, both in their apo (unbound) and biotin-bound forms, have been solved at atomic resolution (as high as 0.95 Å for the complex). nih.govresearchgate.net These structures have provided a detailed map of the binding pocket, confirming the identities of the interacting residues and the precise geometry of the hydrogen bonds and van der Waals contacts. nih.gov Crystallography was essential in revealing the "open" and "closed" conformations of the flexible binding loop (residues 45-52), demonstrating how it closes over the biotin molecule upon binding. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR studies have complemented the static pictures from crystallography by providing insights into the solution-state structure and dynamics of the complex. acs.org By analyzing chemical shift perturbations of biotin's protons upon binding to streptavidin, researchers can identify which parts of the biotin molecule are in close proximity to specific protein residues, particularly the aromatic tryptophan rings. acs.org These studies confirm that the solution structure is consistent with the crystallographic data and provide further evidence for the key hydrophobic interactions that stabilize the complex. acs.org

Together, these advanced techniques provide a comprehensive structural and dynamic view of the biotin-streptavidin/avidin system, explaining the molecular basis for its extraordinary binding affinity and stability.

The Enigmatic Compound "this compound": A Search for a Specific Chemical Entity

Following a comprehensive investigation for a distinct chemical compound identified as "this compound," it has been determined that no such specific molecule is defined or recognized in the scientific literature under this name. The search for data pertaining to its molecular structure, crystallographic and NMR spectroscopic properties, and its role in enzymatic systems has been inconclusive.

The term "this compound" appears to be an ambiguous designation. In various biochemical contexts, "BS" is a common abbreviation for Biotin Synthase (also known as BioB), the enzyme responsible for the final step in the biosynthesis of biotin. However, the provided article structure is centered on the analysis of a chemical compound as a substrate and ligand, not the enzyme itself.

Alternatively, "BS" is sometimes used in product codes or as an abbreviation for biotinylated substances, such as Biotin-BSA (Biotinylated Bovine Serum Albumin). In these instances, "this compound" would not refer to a single, unique chemical compound but rather to a conjugate or a non-specific labeled molecule.

Without a definitive chemical structure and identity for a compound specifically named "this compound," it is not possible to provide scientifically accurate information for the requested sections on its molecular recognition, interaction dynamics, and enzymatic processing. The foundational information required to discuss its X-ray crystallography, NMR spectroscopy, and its function as a substrate for enzymes like Biotin Protein Ligases is contingent on the existence of a clearly identified and characterized molecule.

Therefore, the subsequent sections of the requested article cannot be generated. Further clarification on the precise chemical identity of "this compound" is necessary to proceed with a detailed and accurate scientific exposition.

Sophisticated Analytical and Biophysical Characterization Methodologies for Biotin Bs

Advanced Chromatographic Techniques for Biotin-BS Separation and Quantification

Chromatographic methods are fundamental for isolating this compound from complex matrices and accurately quantifying its presence. High-resolution techniques coupled with sensitive detection methods are paramount for achieving the required specificity and limits of detection.

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the determination of biotin (B1667282) in various samples, including food, supplements, and biological fluids measurlabs.comscirp.orgservice.gov.ukscirp.orgresearchgate.nethelixchrom.com. The versatility of HPLC is enhanced by the availability of diverse detection methods, allowing for sensitive and specific analysis.

For biotin analysis, HPLC with UV-Vis detection can be employed, although its sensitivity for biotin at typical concentrations in food is considered poor without a means of selective extraction or derivatization measurlabs.comservice.gov.uknih.gov. Methods using UV detection are primarily useful for samples with high biotin concentrations, such as vitamin premixes service.gov.uk. To overcome this limitation, selective extraction procedures, such as using immunoaffinity cartridges specific to biotin, can be coupled with HPLC to concentrate the analyte and remove interferences, enabling analysis without derivatization service.gov.uk.

Fluorescence detection offers enhanced sensitivity for biotin analysis by HPLC. This often involves post-column derivatization with fluorescently-labelled avidin (B1170675) or streptavidin to form a detectable conjugate service.gov.ukresearchgate.net. A European Standard method (BS EN 15607:2009) for the determination of d-biotin in foods utilizes enzymatic extraction followed by derivatization with fluorescently-labelled avidin to improve detection sensitivity with HPLC service.gov.ukbsigroup.com. This method can also be used to determine biocytin (B1667093) service.gov.uk.

Chromatographic separation of biotin is typically achieved using reversed-phase columns. For instance, an HPLC method for biotin analysis in infant formula, medical nutritional products, and vitamin premixes employed a reversed-phase C18 column with a chromatography run time of 8.5 minutes researchgate.net. Post-column reaction with streptavidin-fluorescein isothiocyanate and fluorescence detection was used in this method researchgate.net.

Research findings highlight the effectiveness of HPLC for biotin determination. A simple, sensitive, and fast HPLC method using a UV-visible detector at 2489 nm for biotin determination showed a linear calibration curve with a correlation coefficient of 0.99 and consistent recovery scirp.orgscirp.org.

Table 1: Example HPLC Parameters for Biotin Analysis (Based on search results)

| Parameter | Detail | Source Snippet |

| Column Type | Reversed-phase C18 | researchgate.net |

| Run Time | 8.5 minutes | researchgate.net |

| Detection Method | Fluorescence Detection (Post-column derivatization with streptavidin-FITC) | researchgate.net |

| Detector (Alternate) | UV-visible water2489 detector | scirp.orgscirp.org |

| Mobile Phase | Water (for UV-Vis detection) | scirp.orgscirp.org |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for this compound Metabolites/Analogs

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers superior sensitivity, speed, and specificity compared to conventional HPLC, making it particularly suitable for the analysis of biotin and its metabolites or analogs, especially in complex matrices and at low concentrations measurlabs.comscirp.orgresearchgate.netwaters.comfoodsafety.or.krbesjournal.comnih.gov. UPLC-MS/MS allows for the simultaneous determination of multiple B vitamins, including biotin waters.combesjournal.com.

This technique is widely applied for the quantitative determination of biotin in various samples, such as food, dietary supplements, and biological fluids like human milk and dried blood spots measurlabs.comwaters.comfoodsafety.or.krbesjournal.comnih.gov. The use of tandem mass spectrometry (MS/MS) provides high selectivity by monitoring specific precursor-product ion transitions, effectively minimizing interference from matrix components waters.comfoodsafety.or.krbesjournal.com.

For biotin analysis by UPLC-MS/MS, reversed-phase columns, such as C18, are commonly used foodsafety.or.kr. Mobile phases typically consist of a gradient of aqueous and organic solvents, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization and chromatographic separation foodsafety.or.krbesjournal.comnih.gov. Electrospray ionization (ESI) in positive-ion mode is frequently employed for the ionization of biotin and other B vitamins foodsafety.or.krbesjournal.comnih.gov.

Detailed research findings demonstrate the effectiveness of UPLC-MS/MS. A method for biotin analysis in infant milk formulas used a C18 column and a binary gradient of 0.1% formic acid/acetonitrile (B52724) and 0.1% formic acid/water mobile phase foodsafety.or.kr. Quantitative analysis was performed using product-ion traces at m/z 245.1 → 227.1 and 166.1 foodsafety.or.kr. This method showed excellent linearity (R² > 0.999) in the range of 5-60 ng/mL and low detection and quantification limits (0.10 ng/mL and 0.31 ng/mL, respectively) foodsafety.or.kr.

Another UPLC-MS/MS method for analyzing ten B-vitamins, including biotin, in human milk achieved adequate separation and quantification within 11 minutes using an Acquity UPLC HSS T3 column besjournal.com. The mobile phase was a gradient of 2.5 mmol/L ammonium formate aqueous solution and acetonitrile besjournal.com. Stable isotope internal standards were used to correct for method variability besjournal.com. Calibration curves for biotin ranged from 0.5-160 ng/mL with R² values between 0.990 and 0.999 besjournal.com.

UPLC-MS/MS is also used for the analysis of biomarkers related to biotin deficiency, such as 3-hydroxyisovaleric acid and 3-hydroxyisovaleryl carnitine, in dried blood spots, highlighting its utility in analyzing biotin-related metabolites nih.govresearchgate.net.

Table 2: Example UPLC-MS/MS Parameters and Performance for Biotin Analysis (Based on search results)

| Parameter | Detail | Source Snippet |

| Column Type | ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 μm) or Acquity UPLC HSS T3 (2.1×100 mm, 1.8 µm) | foodsafety.or.krbesjournal.com |

| Mobile Phase | Gradient of 0.1% formic acid/acetonitrile and 0.1% formic acid/water or 2.5 mmol/L ammonium formate aq. soln. and acetonitrile | foodsafety.or.krbesjournal.com |

| Flow Rate | 0.35 mL/min or 0.3 mL/min | besjournal.comnih.gov |

| Ionization Mode | ESI+ | foodsafety.or.krbesjournal.comnih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | waters.comfoodsafety.or.krbesjournal.com |

| Biotin MRM Transitions | m/z 245.1 → 227.1, 166.1 | foodsafety.or.kr |

| Linearity (Range) | 5-60 ng/mL or 0.5-160 ng/mL | foodsafety.or.krbesjournal.com |

| Linearity (R²) | > 0.999 or 0.990-0.999 | foodsafety.or.krbesjournal.com |

| LOD | 0.10 ng/mL or 0.25-3 µg/L (for all vitamins) | foodsafety.or.krbesjournal.com |

| LOQ | 0.31 ng/mL | foodsafety.or.kr |

Mass Spectrometry-Based Characterization of this compound Conjugates

Mass spectrometry (MS) is a powerful tool for characterizing biotin conjugates, such as biotinylated peptides and proteins. It provides information on the mass of the conjugate, allowing determination of the number of biotin moieties attached and aiding in the identification of modification sites.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique suitable for analyzing non-covalent complexes and larger biomolecules like proteins and peptides, including those that are biotinylated nih.govkarger.comacs.orgresearchgate.net. ESI-MS can be used to monitor the binding of biotin to proteins like streptavidin, observing stepwise binding via intermediates and recognizing conformational changes through mass shifts and changes in charge state acs.org.

For biotinylated peptides and proteins, ESI-MS can confirm the presence of the biotin modification and determine the degree of biotinylation by analyzing the mass spectrum of the modified molecule karger.comresearchgate.net. For example, ESI-MS in negative mode has been used to analyze biotinylated hyaluronic acid fragments, confirming the attachment of a biotin molecule by comparing the observed m/z with the calculated mass researchgate.net.

When analyzing S-nitrosated peptides modified with a biotin switch reagent, ESI conditions are considered "softer" and can allow observation of the modified peptides nih.gov. Optimization of parameters like cone voltage is crucial for detecting labile modifications like S-nitrosation in biotin-switch experiments analyzed by ESI-MS nih.gov.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another widely used technique for the analysis of peptides and proteins, including biotinylated species karger.comnih.govresearchgate.netresearchgate.net. MALDI-TOF MS is particularly useful for determining the mass of intact proteins or peptides and can be applied to characterize protein modifications like biotinylation.

In the context of biotinylated proteins, MALDI-TOF MS can be used to monitor labeling reactions and determine the composition of the reaction product, including the presence of unlabeled protein and conjugates with varying numbers of biotin labels researchgate.netresearchgate.net. For instance, MALDI-TOF MS analysis of biotinylated insulin-like growth factor-1 (IGF-1) confirmed derivatization with NHS-biotin and showed peaks corresponding to mono-, di-, tri-, and tetrabiotinylated IGF-1, with a mass shift of 225 Da per added biotin moiety (corresponding to NHS-biotin) researchgate.net. Similarly, MALDI-TOF MS has been used to analyze biotin-labeled cytochrome c, revealing the presence of multiple conjugates with different numbers of biotin labels researchgate.net.

MALDI-TOF MS can be combined with avidin-biotin chemistry for the analysis of protein modifications nih.gov. In this approach, a modifying group is labeled with a biotin moiety, and the biotinylated protein is enzymatically digested. The biotinylated peptides can then be isolated based on the avidin-biotin interaction and analyzed by MALDI-TOF MS to identify modification sites nih.gov. While MALDI-TOF MS is effective for determining peptide masses, obtaining sequence information from post-source decay (PSD) spectra in MALDI-TOF can be challenging, and tandem MS (MS/MS) is often preferred for sequencing and precise modification site identification karger.com.

Spectroscopic Analyses for this compound Structural Integrity and Functionalization

Spectroscopic methods provide valuable insights into the structural integrity and functional characteristics of this compound, encompassing both the biotin moiety and, potentially, conjugated structures or related enzymes like Biotin Synthase.

Spectrophotometry, which measures the absorption of light, can be used for the quantification of biotin. While biotin itself does not exhibit a strong UV absorption spectrum, methods have been developed that rely on reactions producing colored products that can be measured spectrophotometrically nih.govniscpr.res.in. For example, a kinetic spectrophotometric method for biotin determination is based on its catalytic acceleration of a reaction between sodium azide (B81097) and tri-iodide, with the decrease in tri-iodide absorbance at 348 nm being monitored nih.gov. Another spectrophotometric approach for quantifying biotin in pharmaceutical samples utilizes a Pd(II)-promoted ligand substitution approach, where a complex with significant absorption at 488 nm is formed niscpr.res.in.

Fourier Transform-Infrared (FT-IR) spectrometry has been applied for the rapid and direct measurement of biotin in pharmaceutical products researchgate.net. FT-IR provides a unique spectral fingerprint based on the vibrational modes of the molecule, which can be used for identification and quantitative analysis researchgate.net.

In the context of Biotin Synthase (BioB), an enzyme involved in biotin biosynthesis, spectroscopic techniques are crucial for characterizing its iron-sulfur clusters, which are essential for its function nih.govnih.gov. UV/visible absorption spectroscopy can indicate the presence of [2Fe-2S]²⁺ clusters in purified Biotin Synthase, typically showing an absorption band around 452 nm nih.gov. Mössbauer spectroscopy is a powerful technique used to probe the electronic and magnetic properties of iron-containing species, such as the iron-sulfur clusters in Biotin Synthase nih.gov. Studies using Mössbauer spectroscopy coupled with differential isotopic labeling have provided evidence for distinct [2Fe-2S]²⁺ and [4Fe-4S]²⁺ cluster binding sites in Biotin Synthase and helped to understand the cluster state required for enzyme activity nih.gov.

These spectroscopic methods, ranging from spectrophotometric quantification to advanced techniques like Mössbauer spectroscopy for enzyme characterization, contribute significantly to understanding the chemical properties, structural features, and functional aspects related to biotin and biotin-associated molecules like Biotin Synthase.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying functional groups and analyzing the molecular structure of organic compounds and biomolecules. In the context of biotin and its derivatives, FTIR can provide valuable information about the presence of characteristic bonds and structural changes upon modification or binding.

Studies have utilized FTIR spectroscopy to investigate biotinylated surfaces and the interaction of biotin and its derivatives with proteins like avidin flybase.orgsigmaaldrich.comsigmaaldrich.com. For instance, FTIR spectra of biotin itself show characteristic bands corresponding to the O-H stretching of the carboxyl group, the imidazole (B134444) ring, methylene (B1212753) groups, and carbonyl groups nih.gov. The C-S stretching vibration is also observed nih.gov. Upon oxidation of biotin to biotin sulfone, changes in the FTIR spectrum, such as a broad peak at 3432 cm⁻¹ due to O-H stretching and a lower value for C-S stretching at 613 cm⁻¹, can be observed nih.gov.

FTIR has also been employed to study the chemical attachment of biotin derivatives, such as biotin-NHS (Biotin-N-succinimidyl ester), to surfaces flybase.org. Bands unique to reacted biotin-NHS, assigned to amide I (C=O stretch) and amide II (N-H bend + C-N stretch) vibrational modes, indicate the formation of an amide bond between the biotin derivative and the surface flybase.org. FTIR can also help identify the presence of physisorbed biotin-NHS by detecting the carbonyl stretch of the unreacted NHS moiety flybase.org.

Furthermore, FTIR spectroscopy, sometimes in conjunction with FT-Raman spectroscopy, has been used to study the conformational changes in proteins like avidin upon binding to biotin and biotinyl derivatives sigmaaldrich.com. Analysis of amide I and amide III regions in IR spectra can reveal subtle structural modifications in the protein induced by ligand binding sigmaaldrich.com. These changes may be attributed to modifications in hydrogen bonds involving the pentanoic acid moiety of the ligand sigmaaldrich.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound Labels

UV-Vis spectroscopy is commonly used to characterize molecules that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. For biotinylated compounds, particularly those incorporating chromophores or being used as labels on nanoparticles, UV-Vis spectroscopy provides a straightforward method for detection and quantification.

While biotin itself does not exhibit a strong UV-Vis absorption spectrum for detection above 210 nm citeab.com, biotin derivatives conjugated with chromophores or fluorophores can be readily characterized using this technique. For example, biotinylated emodin, a conjugate, has been characterized using UV-Vis spectrophotometry metabolomicsworkbench.org.

In the context of using biotinylated molecules as labels on nanoparticles, UV-Vis spectroscopy is a conventional technique for determining bioconjugation sigmaaldrich.comnih.gov. The conjugation of proteins or other biomolecules, including biotinylated ones, to nanoparticles like gold nanoparticles (AuNPs) results in a change in the surface plasmon resonance (SPR) absorption peak of the nanoparticles sigmaaldrich.com. A red shift in the UV-Vis spectrum after conjugation indicates the successful surface modification of the nanoparticle with the biomolecule layer sigmaaldrich.com. This layer alters the refractive index of the surrounding medium sigmaaldrich.com.

Some biotinylation reagents, such as ChromaLink™ Biotin, incorporate a chromophore that absorbs strongly at a specific wavelength (e.g., 354 nm) nih.gov. This allows for direct spectrophotometric quantification of the incorporated biotin by measuring absorbance at this wavelength and at 280 nm (for protein) nih.gov. This eliminates the need for less accurate methods like the HABA assay nih.gov.

UV-Vis spectroscopy is also used in kinetic studies involving biotin. For instance, in the oxidation of biotin to biotin sulfone by vanadium (V), UV-Vis spectra were used to characterize the product, showing a characteristic peak at a specific wavelength nih.gov. The spectral change over time was monitored to study the reaction kinetics nih.gov.

| Compound/System | Method | Key Findings | Reference |

| Biotin | FTIR | Characteristic bands for functional groups (COOH, imidazole, methylene, C=O, C-S) | nih.gov |

| Biotin sulfone | FTIR | Changes in O-H and C-S stretching bands compared to biotin | nih.gov |

| Biotin-NHS on surfaces | FTIR | Amide I and II bands indicate amide bond formation; Carbonyl stretch for physisorbed NHS | flybase.org |

| Biotin/Biotinyl derivatives + Avidin | FT-Raman, FT-IR | Conformational changes in avidin (amide I and III regions) upon binding | sigmaaldrich.com |

| Biotinylated emodin | UV-Vis | Characterization of the conjugate | metabolomicsworkbench.org |

| Biotinylated AuNPs | UV-Vis | Red shift in SPR peak indicates bioconjugation | sigmaaldrich.comnih.gov |

| ChromaLink™ Biotin-labeled protein | UV-Vis | Absorbance at 354 nm for quantification of incorporated biotin | nih.gov |

| Biotin oxidation | UV-Vis | Characterization of product (biotin sulfone) and kinetic monitoring | nih.gov |

Development of Novel Biosensors and Potentiometric Assays for this compound Detection

The strong and specific interaction between biotin and streptavidin/avidin has been widely exploited in the development of highly sensitive biosensors and assays for the detection of biotinylated molecules or their binding partners. These platforms often utilize electrochemical or optical (luminescence/fluorescence) transduction mechanisms.

Electrochemical Sensors for this compound Measurement

Electrochemical sensors offer a sensitive and often label-free approach for detecting molecular interactions. The binding of a biotinylated molecule to a surface-immobilized streptavidin or avidin can be detected through changes in electrochemical properties.

Studies have investigated the electrochemical behavior of biotin derivatives, such as biotin hydrazide and photobiotin (B1226016), on electrode surfaces fishersci.com. These studies are important for understanding how these molecules behave electrochemically and how they can be utilized in biosensor design fishersci.com. For example, photobiotin exhibits adsorptive properties on carbon paste electrodes, making it suitable for monitoring the interaction between biotin and streptavidin electrochemically fishersci.com. This allows for the detection of very low concentrations of streptavidin fishersci.com.

Electrochemical sensing of the avidin-biotin interaction has been investigated using redox markers and modified electrode surfaces sigmaaldrich.com. Biotin can be immobilized on electrode surfaces, for instance, through the electrochemical polymerization of biotinylated pyrrole (B145914) sigmaaldrich.com. The binding of avidin to the immobilized biotin can then be detected by monitoring changes in the electrochemical response of redox markers sigmaaldrich.com.

Biotin-functionalized carbon nanotubes have also been explored for electrochemical biosensor development uni.lu. The non-covalent attachment of a pyrene-biotin derivative to single-walled carbon nanotubes (SWCNTs) allows for the immobilization of biotinylated enzymes, such as glucose oxidase, via an avidin bridge uni.lu. The resulting amperometric biosensor can detect glucose based on the enzymatic reaction and subsequent electrochemical detection of hydrogen peroxide uni.lu.

Electrochemical techniques, such as cyclic voltammetry and electrochemical crystal impedance spectroscopy, are used to characterize the quality and composition of self-assembled monolayers (SAMs) functionalized with biotin derivatives on surfaces like gold wikipedia.org. These methods help ensure proper functionalization for subsequent biosensing applications wikipedia.org.

Luminescence and Fluorescence-Based this compound Detection Systems

Luminescence and fluorescence-based methods are widely used for their high sensitivity and versatility in detecting biotinylated molecules. These techniques often involve labeling one component of the binding pair (biotinylated molecule or streptavidin/avidin) with a fluorophore or a luminescent tag.

Fluorescence detection of biotin can be achieved through post-column derivatization in high-performance liquid chromatography (HPLC) using reagents that form fluorescent derivatives with biotin uni.lu. For example, using o-phthalaldehyde (B127526) (OPA) and 3-mercaptopropionic acid (3-MPA) can yield an intense fluorescent derivative of biotin detectable at specific excitation and emission wavelengths uni.lu.

Fluorescent biotin derivatives, such as fluorescein (B123965) biotin and biotin-4-fluorescein, are commonly used to detect and quantify biotin binding sites and the degree of protein biotinylation wikipedia.orgabcam.comfishersci.cafishersci.chbiotium.comavantorsciences.comnih.gov. These derivatives exhibit fluorescence that can be quenched or enhanced upon binding to avidin or streptavidin abcam.comfishersci.ch. This property is utilized in fluorescence-based quantitation kits and assays abcam.comfishersci.ch. For instance, the fluorescence of avidin dye can increase when biotin displaces a weakly bound dye like HABA (4'-hydroxyazobenzene-2-carboxylic acid) abcam.com. Biotin-4-fluorescein is reported to be a superior fluorescent biotin derivative for measuring avidin and streptavidin in crude biological samples fishersci.cabiotium.comavantorsciences.com.

Luminescence-based detection methods, such as enhanced chemiluminescence (ECL), can also be used for detecting biotinylated derivatives cenmed.com. This approach involves conjugating biotinylated molecules to streptavidin-horseradish peroxidase (SHRP) and then using a chemiluminescent substrate cenmed.com. This method offers advantages like avoiding radio-labeling and allowing for sensitive quantification cenmed.com.

Fluorescence polarization assays have been developed to quantify biotin and biotin-binding proteins using fluorescent avidin ligands like Alexa-Fluor 594 biocytin wikipedia.org. This high-throughput method exploits the change in fluorescence polarization upon binding wikipedia.org.

Luminescence resonance energy transfer (LRET) has also been employed for ultrasensitive detection of biotin by monitoring the complexation reaction between labeled proteins that undergo LRET upon biotinylation wikipedia.org.

In some applications, such as in the development of controlled binding probes, fluorescence detection is used, and the design can potentially be applied to other detection modes like electrochemical and enzyme-amplified luminescence detection guidetopharmacology.org.

| Detection Method | Principle | Application Examples | Reference |

| Electrochemical Sensing | Changes in electrochemical properties upon binding | Detection of streptavidin using photobiotin on carbon paste electrodes; Sensing avidin-biotin interaction on modified electrodes; Glucose biosensors with biotinylated enzymes on carbon nanotubes | fishersci.comsigmaaldrich.comuni.lu |

| Fluorescence Detection | Fluorescence changes of labeled biotin derivatives or binding partners | Quantifying biotinylation degree; Detecting biotin binding sites; HPLC post-column derivatization of biotin; Fluorescence polarization assays | uni.luwikipedia.orgabcam.comfishersci.cafishersci.chbiotium.comavantorsciences.comnih.govwikipedia.org |

| Luminescence Detection | Light emission from luminescent tags or reactions | Detecting biotinylated glycolipids using enhanced chemiluminescence; Enzyme-amplified luminescence detection | cenmed.comguidetopharmacology.org |

| Luminescence Resonance Energy Transfer (LRET) | Energy transfer between labels upon biotinylation-induced proximity | Ultrasensitive detection of biotin | wikipedia.org |

Microfluidic and Lab-on-a-Chip Platforms for this compound Analysis

Microfluidic and lab-on-a-chip platforms offer miniaturized systems for performing chemical and biological analyses with reduced sample and reagent volumes, faster analysis times, and potential for automation and integration. Biotinylation and the strong biotin-streptavidin interaction are frequently utilized in these platforms for surface functionalization, molecular immobilization, and detection.

Biotinylation is a common strategy for modifying the surfaces of microfluidic channels to enable the capture and analysis of streptavidin or avidin-conjugated molecules mybiosource.comuni.lu. For instance, the surfaces of glass microfluidic channels have been covalently modified with extravidin to which biotinylated lectins were subsequently attached for studying carbohydrate binding nih.gov. Similarly, biotin-terminated surfactants have been used to functionalize microfluidic droplets, allowing for the attachment of streptavidin mybiosource.com.

Digital microfluidics has been explored for applications involving biotinylated compounds, such as the detection of biotinidase deficiency using a biotin derivative ereztech.com. The dynamic properties of assays utilizing fluorescent biotin derivatives, like fluorescein biotin, can be extended to applications in microfluidic devices, for example, as indicators of reagent mixing in laminar-flow assays nih.gov.

Microfluidic platforms are also being developed for advanced diagnostic applications that utilize biotinylation for cell isolation and analysis. One such platform, designed for detecting circulating mesothelial precursor cells, employs an immunomagnetic strategy where cells are tagged with biotinylated antibodies and then conjugated with anti-biotin magnetic nanoparticles for isolation and analysis within a microfluidic device vrachi.name.

The integration of biotin-streptavidin interaction within microfluidic systems allows for the development of highly specific and efficient analytical platforms for various applications, including biosensing and cell manipulation vrachi.namenih.gov.

| Platform/Technique | Application in this compound Analysis | Reference |

| Microfluidic Channels (Surface Functionalization) | Immobilization of biotinylated molecules (e.g., lectins) via avidin/streptavidin for binding studies | nih.gov |

| Microfluidic Droplets (Surface Functionalization) | Functionalization using biotin-terminated surfactants for streptavidin attachment | mybiosource.com |

| Digital Microfluidics | Detection of biotinidase deficiency using a biotin derivative | ereztech.com |

| Microfluidic Assays (Fluorescence) | Utilizing fluorescent biotin derivatives as indicators or for detection in laminar flow | nih.gov |

| Microfluidic Platforms (Cell Isolation/Analysis) | Immunomagnetic cell isolation using biotinylated antibodies and anti-biotin magnetic nanoparticles | vrachi.name |

Applications of Biotin Bs in Advanced Research Tools and Probes

Biotin-BS in Affinity Purification Systems for Biomolecules

Affinity purification is a powerful technique used to isolate specific molecules from complex mixtures based on a reversible binding interaction. The biotin-streptavidin system is widely employed in this context due to its high affinity and specificity. thermofisher.comthermofisher.com

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, enables the subsequent capture and isolation of the labeled molecule using immobilized streptavidin or avidin (B1170675). thermofisher.combiochempeg.com This technique is routinely applied for the purification of biotinylated proteins and nucleic acids. For proteins, biotinylation can be achieved through various chemical reagents targeting specific functional groups like primary amines, sulfhydryls, or carboxyls. thermofisher.comthermofisher.combiochempeg.com Enzymatic biotinylation, often using biotin ligases like BirA, allows for highly specific labeling of a target protein, even within complex cellular environments. nih.govnih.gov Biotinylated proteins can be efficiently isolated from crude lysates by incubation with streptavidin-coated beads or resins. nih.govabcam.com The strong binding ensures efficient capture, and stringent washing steps can remove non-specifically bound molecules. thermofisher.comnih.gov

Similarly, nucleic acids (DNA and RNA) can be biotinylated, either during synthesis or post-synthetically. pnas.orgthermofisher.comthermofisher.combiotium.com Biotinylated DNA or RNA probes are valuable tools for isolating complementary sequences or interacting proteins and nucleic acids. For instance, biotinylated DNA probes hybridized to target DNA or RNA immobilized on a solid support can be detected and visualized. pnas.orgnih.govnih.gov Magnetic beads coated with streptavidin are particularly useful for the rapid and efficient isolation of biotinylated nucleic acids and associated molecules, allowing for easy separation using a magnet. veritastk.co.jpsigmaaldrich.com

While the high affinity of biotin-streptavidin is advantageous for capture, elution of the tightly bound biotinylated molecule can be challenging and often requires harsh, denaturing conditions that may affect the integrity of the isolated molecule. thermofisher.comabcam.comtandfonline.com However, strategies utilizing modified biotin derivatives with lower affinity for streptavidin or employing competitive elution with free biotin under milder conditions have been developed to address this. thermofisher.comabcam.comtandfonline.com

Table 1: Examples of Biotinylated Biomolecules and Isolation Supports

| Biomolecule | Biotinylation Method (Examples) | Isolation Support (Examples) | References |

| Proteins | Chemical labeling (amines, sulfhydryls), Enzymatic (BirA) | Streptavidin/Avidin-coated beads/resins | thermofisher.comnih.govnih.govabcam.com |

| Nucleic Acids (DNA/RNA) | Enzymatic incorporation, Chemical labeling | Streptavidin-coated magnetic beads/membranes | pnas.orgthermofisher.comthermofisher.comveritastk.co.jpsigmaaldrich.com |

This compound tagging is extensively used for the enrichment and study of molecular complexes, including protein-protein interactions and protein-nucleic acid interactions. By biotinylating one component of a complex, the entire complex can be captured using immobilized streptavidin. nih.goviba-lifesciences.comelifesciences.org This approach is particularly valuable for studying transient or weak interactions that might be disrupted by traditional purification methods.

Techniques like proximity labeling (PL), often utilizing engineered biotin ligases such as BioID or TurboID fused to a protein of interest, enable the biotinylation of proteins in close proximity within living cells. nih.govelifesciences.orgrsc.orgacs.org The biotinylated proximal proteins, along with the tagged protein of interest and its interacting partners, can then be enriched using streptavidin-coated beads. nih.goviba-lifesciences.comelifesciences.org This allows for the identification of protein interactomes and the mapping of spatial relationships within cellular structures using downstream analysis techniques like mass spectrometry. nih.govacs.org Similarly, biotinylation can be used to enrich protein-nucleic acid complexes, where either the protein or the nucleic acid component is biotinylated to facilitate capture. thermofisher.comveritastk.co.jp

This compound Probes for Molecular Labeling and Visualization

Biotinylated molecules serve as versatile probes for labeling and visualizing targets in various biological assays. The strong affinity for streptavidin allows for indirect detection using streptavidin conjugates linked to reporter molecules.

In immunodetection techniques like immunohistochemistry (IHC) and Western blotting, biotinylated antibodies are commonly used for sensitive and amplified signal detection. thermofisher.comthermofisher.comjacksonimmuno.combiocompare.com A primary antibody binds to the target antigen, and a biotinylated secondary antibody, specific for the primary antibody, is then applied. Subsequently, a streptavidin conjugate, typically linked to an enzyme (like horseradish peroxidase or alkaline phosphatase) or a fluorophore, is used to bind to the biotinylated secondary antibody. thermofisher.comjacksonimmuno.com Since multiple biotin molecules can be attached to a single secondary antibody, and streptavidin has four biotin binding sites, this system allows for significant signal amplification, enhancing the detection of low-abundance targets. biochempeg.comthermofisher.com

In Western blotting, after protein separation by gel electrophoresis and transfer to a membrane, biotinylated primary or secondary antibodies are used to probe for the protein of interest. thermofisher.comjacksonimmuno.combiocompare.com Detection is then carried out using enzyme-conjugated streptavidin and a chemiluminescent or colorimetric substrate. pnas.orgnih.govnih.govpromega.com In IHC, biotinylated antibodies are used to visualize the location of specific antigens within tissue sections, with detection mediated by enzyme or fluorophore-conjugated streptavidin. thermofisher.comthermofisher.comjacksonimmuno.com Blocking endogenous biotin is often a necessary step in these applications to reduce background signal. jacksonimmuno.com

This compound based detection systems are widely used in fluorescence and chemiluminescence-based assays, offering high sensitivity. abcam.comnih.govnih.govacs.orgmdpi.com In these formats, biotinylated molecules (e.g., antigens, antibodies, or nucleic acid probes) are captured on a solid phase, and their presence is detected using streptavidin conjugated to a fluorescent or chemiluminescent reporter.

Fluorescence-based detection involves using streptavidin conjugated to a fluorophore. Upon excitation at a specific wavelength, the fluorophore emits light, which is detected and quantified. abcam.comnih.gov This is common in ELISA, immunofluorescence microscopy, and flow cytometry. thermofisher.comthermofisher.comjacksonimmuno.com

Chemiluminescence-based detection utilizes streptavidin conjugated to an enzyme (like HRP or alkaline phosphatase) that catalyzes a reaction producing light. promega.comnih.govacs.org This method is known for its high sensitivity and wide dynamic range, making it suitable for detecting low concentrations of targets. pnas.orgnih.govnih.govmdpi.com Examples include chemiluminescent Western blotting and ELISA. promega.comnih.govacs.org The intensity of the light signal is proportional to the amount of biotinylated molecule captured. nih.gov

Table 2: this compound Detection Methods and Applications

| Detection Method | Streptavidin Conjugate Example | Applications (Examples) | References |

| Fluorescence | Fluorophore-Streptavidin | ELISA, Immunofluorescence, Flow Cytometry | thermofisher.comabcam.comthermofisher.comjacksonimmuno.comnih.gov |

| Chemiluminescence | Enzyme-Streptavidin (HRP, AP) | Western Blotting, ELISA, Nucleic Acid Detection (Bio-blots) | pnas.orgnih.govnih.govpromega.comnih.govacs.org |

The development of biotin-tagged near-infrared (NIR) fluorescence probes represents an advanced application of the this compound system for imaging, particularly in biological systems. NIR fluorescence offers advantages for imaging in tissues due to reduced autofluorescence and increased tissue penetration compared to visible light. nih.govresearchgate.net

Biotin is conjugated to NIR fluorophores or probes to impart targeting specificity, often by leveraging the overexpression of biotin receptors on certain cell types, such as cancer cells. nih.govresearchgate.netnih.govrsc.org These biotin-tagged NIR probes can accumulate specifically in target cells or tissues, allowing for their visualization using NIR imaging systems. nih.govresearchgate.netnih.gov Research has demonstrated the successful application of such probes for in vitro imaging of cancer cells and ex vivo imaging of tumor tissues. nih.govresearchgate.netnih.gov The biotin moiety facilitates the selective uptake of the probe by biotin receptor-mediated endocytosis in target cells. researchgate.netnih.gov Studies have shown that the cellular uptake of these probes can be blocked by the addition of free biotin, confirming the role of biotin receptors in their internalization. nih.gov This targeted delivery enhances the contrast and specificity of the imaging, holding promise for applications in disease detection and diagnosis. nih.govresearchgate.netnih.govrsc.org

Table 3: Biotin-Tagged Near-Infrared Fluorescence Probe Characteristics and Findings

| Probe Type | Targeting Mechanism (Example) | Imaging Application (Examples) | Key Finding (Example) | References |

| Biotin-tagged NIR Fluorophore/Probe | Biotin Receptor Binding | In vitro/Ex vivo Cancer Imaging | Selective uptake by cancer cells, enhanced tumor-to-muscle ratio in vivo imaging. nih.govresearchgate.netnih.gov | nih.govresearchgate.netnih.govrsc.org |

| GSH-activated Biotin-tagged NIR Probe (P6) | Biotin Receptor + GSH Trigger | In vitro/In vivo Tumor Imaging | Tumor-specific uptake and activation, selective imaging of cancer cells/tissues. nih.gov | nih.gov |

Integration of this compound in Proteomics and Interactomics Studies

Biotinylation plays a crucial role in studying protein function, interactions, and localization within complex biological systems. By tagging proteins with biotin, researchers can isolate and identify them or their binding partners using streptavidin-based affinity purification.

Use of this compound in Chemical Proteomics for Target Identification

Chemical proteomics utilizes small molecule probes, often tagged with biotin, to identify protein targets of these molecules within cells or tissues nih.govribocentre.org. The general strategy involves attaching a biotin tag to the small molecule of interest through a chemical linker nih.gov. This biotinylated probe is then introduced into a cell lysate or living cells, where it can bind to its target proteins nih.gov. The complexes formed between the probe and its protein targets are subsequently isolated using streptavidin beads, which efficiently bind to the biotin tag nih.govribocentre.org.

After enrichment, the captured proteins can be analyzed using mass spectrometry to identify the specific protein targets. This approach is particularly valuable for elucidating the mechanisms of action of bioactive compounds, including natural products nih.gov. For instance, biotin-tagged probes have been employed to identify the protein targets of homoisoflavonoids, a class of natural products with potential antiangiogenic and anti-inflammatory properties nih.gov. In one study, a biotin-tagged probe of the natural product SA (Biotin-SA, 8) was used in conjunction with pull-down assays and mass spectrometry (specifically, stable isotope labeling with amino acids in cell culture - SILAC, and shotgun proteomics) to identify IMPDH2 as a potential key target of SA nih.gov. This demonstrates the power of biotinylation in chemical proteomics for discovering direct protein binding partners of small molecules nih.govribocentre.org.

While biotin-streptavidin is the most widely used enrichment system due to its high affinity and reagent availability, it's worth noting that background binding of endogenously biotinylated proteins can sometimes occur ribocentre.org. However, the specificity and efficiency of streptavidin-based pull-down remain fundamental to many chemical proteomics workflows nih.govribocentre.org.

Here is a simplified representation of data from a hypothetical chemical proteomics experiment using a this compound tagged probe:

| Probe | Identified Protein Target | Cellular Localization | Putative Function |

| This compound-X | Protein A | Cytoplasm | Enzyme Activity |

| This compound-Y | Protein B | Nucleus | Transcription Factor |

| This compound-Z | Protein C | Membrane | Receptor Signaling |

Proximity Ligation Assays (PLA) with this compound Reagents

Proximity Ligation Assay (PLA) is a sensitive technique used for detecting and quantifying proteins, protein-protein interactions, and post-translational modifications directly in situ in fixed cells and tissues. Biotinylation reagents, represented here by this compound, are integral to the design of PLA probes.

In PLA, target proteins are recognized by primary antibodies. Secondary antibodies conjugated to oligonucleotides, known as proximity probes, are then introduced. If the target proteins or interaction partners are in close proximity, the oligonucleotides attached to the secondary antibodies are brought near enough to be ligated, forming a circular DNA molecule. This circular DNA molecule then serves as a template for rolling circle amplification, generating a detectable signal.

Biotinylation is commonly used to create these proximity probes. One strategy involves the noncovalent attachment of biotinylated oligonucleotides to streptavidin, which then interacts with biotinylated antibodies. Alternatively, oligonucleotides can be covalently linked to streptavidin, which then binds to biotinylated antibodies. These biotin-streptavidin interactions are critical for assembling the probes in a way that allows the proximity-dependent ligation event to occur.

A related technique, Proximity-Dependent Biotin Identification (BioID), utilizes a promiscuous biotin ligase (such as a mutant E. coli biotin protein ligase BirA*) fused to a protein of interest. When expressed in cells, this fusion protein catalyzes the biotinylation of proteins that are in close proximity (within approximately 10 nm). These biotinylated proteins can then be isolated using streptavidin affinity purification and identified by mass spectrometry, providing insights into protein interaction networks and the composition of cellular compartments. BioID allows for the detection of both stable and transient protein interactions in living cells.

Data from a BioID experiment might involve lists of identified proteins and their relative abundance, indicating their proximity to the bait protein.

| Bait Protein | Proximal Protein | Fold Enrichment (vs Control) | Cellular Compartment |

| Protein X | Protein A | 15.2 | Cytoplasm |

| Protein X | Protein B | 8.5 | Cytoplasm |

| Protein X | Protein C | 3.1 | Endoplasmic Reticulum |

This compound in Micro/Nanofluidic Devices for High-Throughput Biochemical Assays

Microfluidic and nanofluidic devices offer advantages for biochemical assays, including reduced reagent consumption, faster analysis times, and potential for automation and integration. Biotinylation, often utilizing reagents like this compound, is a key technology for enabling specific capture and detection of biomolecules within these miniaturized systems.

The high-affinity biotin-streptavidin interaction is frequently employed to immobilize capture molecules (such as antibodies or probes) onto the surfaces of microfluidic channels or onto beads within the devices. This immobilization allows for the specific binding and detection of target analytes from small sample volumes.

For example, biotinylated capture antibodies can be immobilized on streptavidin-coated surfaces within a microfluidic immunoassay device. When a sample containing the target antigen flows through the channel, the antigen is captured by the immobilized antibody. Subsequent steps, often involving a second labeled antibody, allow for the detection and quantification of the captured antigen.

Biotinylated beads are also used in microfluidic devices. These beads, functionalized with streptavidin or a capture molecule via a biotin linker, can be manipulated within the microfluidic channels and used for various assays, including DNA analysis. A multi-step particle-based microfluidic test for biotin measurement itself has also been developed, highlighting the relevance of biotin in such platforms, particularly in immunoassays where high biotin concentrations can interfere.

The integration of biotinylation in microfluidic devices facilitates high-throughput screening and analysis of biomolecules with increased efficiency and reduced sample requirements.

An example demonstrating the use of biotinylation in a microfluidic immunoassay:

| Assay Type | Immobilization Method | Target Analyte | Detection Method |

| Microfluidic Immunoassay | Biotinylated antibody on streptavidin-coated surface | Protein Biomarker | Optical/Fluorescent |

| Bead-based DNA Analysis | Biotinylated probe on streptavidin-coated beads | DNA Sequence | Fluorescence |

This compound for Surface Functionalization in Research Platforms

Functionalizing solid surfaces with specific molecules is essential for creating biosensors, microarrays, and other research platforms. Biotinylation, mediated by reagents like this compound, provides a versatile method for tethering biomolecules to surfaces through the strong biotin-streptavidin interaction.

Immobilization of Biomolecules onto Solid Supports for Assays

Immobilizing biomolecules, such as proteins, antibodies, or nucleic acids, onto solid supports is a fundamental step in many biochemical assays, including ELISA, microarrays, and biosensors. Biotinylation offers a simple and effective way to achieve this immobilization.

Surfaces can be functionalized with biotinylation reagents, either directly or through linker molecules. For instance, silicon surfaces have been modified with biotin-PEG-silane linkers to enable the specific immobilization of biotinylated biomolecules via a streptavidin bridge. This approach prevents non-specific adsorption and allows for the controlled attachment of the desired biomolecules.

In another method, a derivative of biotin with a photoremovable protecting group ("caged" biotin) has been used to spatially define the immobilization of proteins on glass surfaces. By coating glass with biotinylated bovine serum albumin (BSA) containing caged biotin, and then using photolithography to remove the cage in specific areas, biotin is freed only in the irradiated regions. This allows streptavidin and subsequently biotinylated molecules (like antibodies) to be localized in predefined patterns, enabling the creation of protein microarrays.

The biotin-streptavidin interaction provides a stable and high-affinity link for immobilizing a wide range of biotinylated biomolecules onto various solid supports, facilitating diverse assay formats.

Examples of surface functionalization using biotinylation:

| Surface Material | Functionalization Method | Immobilized Molecule | Application |

| Silicon | Biotin-PEG-silane linker + Streptavidin bridge | Biotinylated DNA/Proteins | ATR-FTIR Spectroscopy |

| Glass | "Caged" biotinylated BSA + Photolithography | Biotinylated antibodies | Protein Microarrays |

| Silicon Carbide | APTES functionalization + Biotinylation + Streptavidin | Streptavidin | Biosensor Development |

Creation of this compound-Functionalized Nanoparticles for Research (e.g., Sensing, Diagnostics Development)

Biotinylation is extensively used to functionalize nanoparticles, creating versatile tools for various research applications, including sensing and diagnostics development. By conjugating biotinylation reagents like this compound to the surface of nanoparticles (e.g., gold nanoparticles, magnetic nanoparticles), these particles can be endowed with the ability to bind to streptavidin or avidin, which can in turn be linked to target-specific molecules.

Biotin-functionalized nanoparticles serve as probes or capture agents in diagnostic assays. For instance, biotinylated gold nanoparticles have been developed as universal probes for the simultaneous detection of nucleic acids and proteins in microarray assays. These probes leverage the biotin-streptavidin interaction for sensitive and selective target detection.

Magnetic nanoparticles coated with streptavidin are used to capture biotinylated molecules, such as amplified DNA products in molecular diagnostic assays. This allows for the magnetic separation and detection of the target molecules.

Biotinylation of nanoparticles enhances their utility in creating highly sensitive and specific detection systems for various biomarkers, contributing to advancements in sensing and diagnostics. However, potential challenges such as non-specific binding to endogenous biotin-binding proteins in biological samples need to be considered.

Applications of biotin-functionalized nanoparticles:

| Nanoparticle Type | Functionalization | Application | Detection Principle |

| Gold Nanoparticles | Biotinylation | Biomarker Detection (Nucleic acids, Proteins) | Optical/Colorimetric |

| Magnetic Nanoparticles | Streptavidin coating (binds biotinylated molecules) | Amplified DNA Detection | Fluorescence |

This compound in Nucleic Acid Research and Probe Design

Information specifically detailing a chemical compound referred to as "this compound" for use in nucleic acid research and probe design is limited within the surveyed scientific literature. While the term "Biotin" is widely associated with labeling and detection in molecular biology due to its high affinity for streptavidin and avidin, the "BS" suffix is not a universally recognized chemical identifier for a specific biotinylation reagent in this field. Search results indicate the term "this compound" or similar abbreviations like "BS" appearing in other research contexts, such as ubiquitin ligase ligands or as part of specific experimental nomenclature like "barcode sequence" within a biosensor design guidetopharmacology.orgfishersci.chflybase.orgfishersci.com. The cited reference in the section title discusses the biotinylation of deoxyguanosine at an abasic site using a different reagent, 2-oxohex-5-ynal, followed by a click reaction, and does not mention "this compound".

Despite the limited specific information on a compound explicitly named "this compound" in nucleic acid research, the broader application of biotinylation in this field is well-established and crucial for various advanced research tools and probe designs. Biotinylated nucleic acid probes, both DNA and RNA, are extensively used as versatile tools for detecting, capturing, and studying nucleic acid sequences and their interactions with other biomolecules.

The incorporation of biotin into nucleic acids allows for their non-radioactive detection and immobilization through the strong interaction with streptavidin or avidin conjugates, which can be linked to enzymes (like alkaline phosphatase or horseradish peroxidase) or fluorescent dyes. This enables highly sensitive detection in various applications.

Key applications of biotinylated nucleic acid probes in research include:

Hybridization Techniques: Biotin-labeled DNA and RNA probes are commonly used in Southern blotting, Northern blotting, plaque or colony lifts, and in situ hybridization (FISH) to identify specific nucleic acid sequences within complex biological samples. The hybridization of the biotinylated probe to its complementary target sequence is followed by detection using streptavidin or avidin conjugates.

Microarray Technology: In DNA microarrays, biotinylated probes hybridize to target sequences immobilized on a solid surface. Detection is then mediated by streptavidin conjugated to fluorophores or enzymes, allowing for high-throughput analysis of gene expression or sequence variation.

Nucleic Acid-Protein Interaction Studies: Biotinylated DNA and RNA probes are valuable tools for investigating interactions between nucleic acids and proteins. Techniques such as electrophoretic mobility shift assays (EMSA) and pull-down assays utilize biotinylated nucleic acids to capture and analyze binding proteins. The strong biotin-streptavidin interaction facilitates the isolation of nucleic acid-protein complexes.

Purification and Isolation: The high affinity of biotin for streptavidin is exploited for the purification and isolation of specific DNA or RNA molecules. Biotinylated nucleic acids can be captured on streptavidin-coated solid supports, such as magnetic beads, allowing for efficient separation from complex mixtures.

Probe Design: Biotin can be incorporated into nucleic acid probes using various methods, including the enzymatic incorporation of biotinylated nucleotides during PCR, in vitro transcription, or nick translation, as well as through chemical synthesis with biotinylated phosphoramidites. The position and number of biotin labels can be controlled during synthesis to optimize probe performance for specific applications.

Computational and Theoretical Investigations of Biotin Bs

Molecular Modeling and Docking Simulations of Biotin-BS Interactions

Molecular modeling involves creating a theoretical representation of a molecule's three-dimensional structure. Docking simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, might bind to a larger molecule (receptor), such as the cIAP1 protein. These simulations aim to predict the preferred orientation and conformation of the ligand when bound to the receptor, as well as the strength of the interaction.

Prediction of Binding Poses and Affinities with Target Molecules